molecular formula C10H12NO5P B1609792 (S)-APIC CAS No. 220029-96-9

(S)-APIC

Cat. No.: B1609792
CAS No.: 220029-96-9
M. Wt: 257.18 g/mol
InChI Key: ZNQZXIHSJUDIKL-JTQLQIEISA-N
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Description

(S)-APIC is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene backbone, an amino group, and a phosphono group. Its distinct configuration makes it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-APIC typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials such as indene derivatives, which undergo a series of reactions including amination, phosphorylation, and carboxylation. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (S)-APIC can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-APIC has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-APIC exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and phosphono groups play crucial roles in binding to active sites, influencing the compound’s activity and specificity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

    (1R)-1-Amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid: A stereoisomer with different biological activity.

    Indene derivatives: Compounds with similar indene backbones but different functional groups.

    Phosphono amino acids: Compounds with phosphono and amino groups attached to different carbon skeletons.

Uniqueness: (S)-APIC stands out due to its specific stereochemistry and the combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and activity.

Properties

IUPAC Name

(1S)-1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQZXIHSJUDIKL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473219
Record name (1S)-1-Amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220029-96-9
Record name (1S)-1-Amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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